molecular formula C8H9BrN2O B12793714 3-Bromo-N-methyl-N-nitroso benzenemethanamine CAS No. 98736-47-1

3-Bromo-N-methyl-N-nitroso benzenemethanamine

Katalognummer: B12793714
CAS-Nummer: 98736-47-1
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: COKMTJNEJDZWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-methyl-N-nitroso benzenemethanamine is an organic compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromine atom, a nitroso group, and a methyl group attached to a benzenemethanamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methyl-N-nitroso benzenemethanamine typically involves the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Methylation: The attachment of a methyl group to the nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenemethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-methyl-N-nitroso benzenemethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-methyl-N-nitroso benzenemethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The bromine atom and methyl group can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-N,N-dimethylbenzenamine: Similar structure but with two methyl groups attached to the nitrogen atom.

    N-Methyl-N-nitroso benzenemethanamine: Lacks the bromine atom.

    3-Bromo-N-methylbenzenamine: Lacks the nitroso group.

Uniqueness: 3-Bromo-N-methyl-N-nitroso benzenemethanamine is unique due to the combination of the bromine atom, nitroso group, and methyl group, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

98736-47-1

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

N-[(3-bromophenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3

InChI-Schlüssel

COKMTJNEJDZWKI-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC(=CC=C1)Br)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.